molecular formula C16H16N4O B3331623 3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol CAS No. 850640-17-4

3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol

Cat. No.: B3331623
CAS No.: 850640-17-4
M. Wt: 280.32 g/mol
InChI Key: FYHLIVYLLJCASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol is an aromatic heterocyclic compound with the molecular formula C16H16N4O and a molecular weight of 280.32 g/mol. This compound is known for its unique structure, which includes an imidazo[1,5-a]pyrazine core fused with a phenol group and a cyclobutyl ring. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol typically involves multiple stepsThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group allows for electrophilic aromatic substitution reactions, where reagents like halogens or nitro groups can be introduced under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated phenol derivatives .

Scientific Research Applications

3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol can be compared with other similar compounds, such as:

    (S)-Phenyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate: This compound has a similar imidazo[1,5-a]pyrazine core but differs in the substituents attached to the core.

    Phenol derivatives: Other phenol derivatives with different substituents can be compared to highlight the unique properties of this compound.

Properties

IUPAC Name

3-(8-amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-15-14-13(11-5-2-6-12(21)9-11)19-16(10-3-1-4-10)20(14)8-7-18-15/h2,5-10,21H,1,3-4H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHLIVYLLJCASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(3-Benzyloxy-phenyl)-3-cyclobutyl-imidazo[1,5-a]pyrazin-8-ylamine (1.82 g, 4.92 mmol) in 4M HCl in dioxane (20 mL) was heated to 75° C. in a sealed tube for 1.5 h. The reaction was allowed to cool to rt, the dioxane was decanted off and the brown gum residue was cooled to 0° C. in an ice-bath and charged with 7N NH3 in MeOH until basic. The reaction mixture was concentrated in vacuo, triturated with EtOAc and CHCl3, and the NH4Cl salts filtered off. The filtrate was concentrated in vacuo and purified by flash silica chromatography (8% MeOH in CHCl3) resulting in an off-white solid; 1H NMR (DMSO-d6, 400 MHz) δ 1.84-1.99 (m, 1H), 2.00-2.16 (m, 1H), 2.34-2.48 (m, 4H), 3.86-4.00 (m, 1H), 6.08 (brs, 2H), 6.81 (dd, 1H, J=8.4 Hz, 8.0 Hz), 6.95-7.06 (m, 3H), 7.30 (t, 1H, J=8.4 Hz); 7.41 (d, 1H, J=5.2 Hz), 9.63 (brs, 1H); MS (ES+): m/z 281.39 [MH+].
Name
1-(3-Benzyloxy-phenyl)-3-cyclobutyl-imidazo[1,5-a]pyrazin-8-ylamine
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol
Reactant of Route 2
3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol
Reactant of Route 3
3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol
Reactant of Route 4
Reactant of Route 4
3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol
Reactant of Route 5
Reactant of Route 5
3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol
Reactant of Route 6
3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.